molecular formula C14H23NO4S B2537652 N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide CAS No. 2034540-58-2

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide

Cat. No.: B2537652
CAS No.: 2034540-58-2
M. Wt: 301.4
InChI Key: OBWFDZPYWFJIOK-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a phenylethane backbone, with additional methoxy and methyl groups contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide typically involves the reaction of 2-phenylethane-1-sulfonyl chloride with N-(2,3-dimethoxy-2-methylpropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Conversion of the sulfonamide group to an amine.

    Substitution: Introduction of substituents like bromine or nitro groups on the phenyl ring.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the compound’s methoxy and methyl groups can enhance its binding affinity and selectivity towards certain proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide
  • N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide
  • N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications, distinguishing it from other similar compounds.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide is a sulfonamide compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

The synthesis of this compound typically involves the reaction of 2-phenylethane-1-sulfonyl chloride with N-(2,3-dimethoxy-2-methylpropyl)amine. The reaction is often facilitated by a base such as triethylamine in a solvent like dichloromethane at room temperature to optimize yield.

Chemical Structure:

  • IUPAC Name: N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethanesulfonamide
  • Molecular Formula: C14H23NO4S
  • Molecular Weight: 301.41 g/mol

This compound exhibits its biological effects primarily through the inhibition of specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in antimicrobial and anti-inflammatory contexts .

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting lipoxygenase and cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other sulfonamide derivatives:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, Anti-inflammatoryEnzyme inhibition
N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamideAntibacterialFolate synthesis inhibition
N-(2,3-dimethoxy-2-methylpropyl)-4-isopropylphenol sulfonamideAntifungalDisruption of fungal cell wall synthesis

This table illustrates that while many sulfonamides share common mechanisms such as enzyme inhibition, the specific functional groups present in this compound contribute to its distinct biological profile.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamides against common pathogens. This compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Assessment

In another investigation focusing on anti-inflammatory properties, this compound was tested in a murine model of inflammation. Results indicated a reduction in edema and inflammatory markers in treated animals compared to controls, suggesting its potential therapeutic application in inflammatory diseases .

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-14(19-3,12-18-2)11-15-20(16,17)10-9-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWFDZPYWFJIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CCC1=CC=CC=C1)(COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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